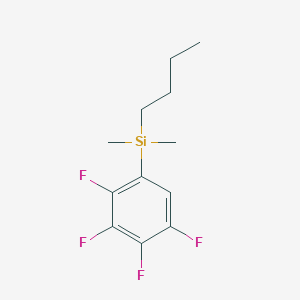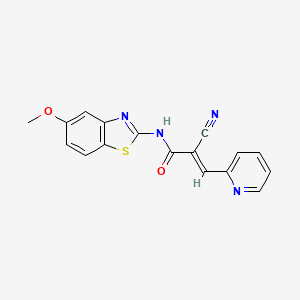
2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide typically involves multi-step organic reactions. One common method might include:
Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and a suitable oxidizing agent.
Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole derivative with a pyridine derivative through a condensation reaction, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Pyridine Derivatives: Compounds like 2-pyridinecarboxamide and 2-pyridyl ketones.
Uniqueness
2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
853356-28-2 |
|---|---|
Fórmula molecular |
C17H12N4O2S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C17H12N4O2S/c1-23-13-5-6-15-14(9-13)20-17(24-15)21-16(22)11(10-18)8-12-4-2-3-7-19-12/h2-9H,1H3,(H,20,21,22)/b11-8+ |
Clave InChI |
IOWBNDAJMDRGPS-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=CC=N3)/C#N |
SMILES canónico |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=CC=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


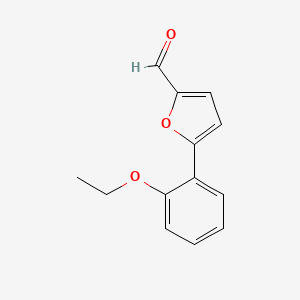
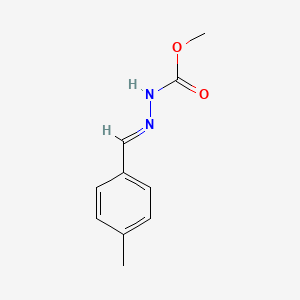
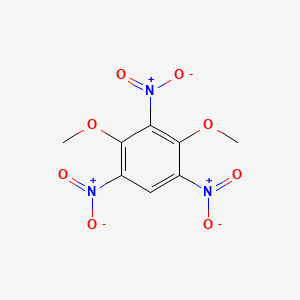
methanone](/img/structure/B11941647.png)
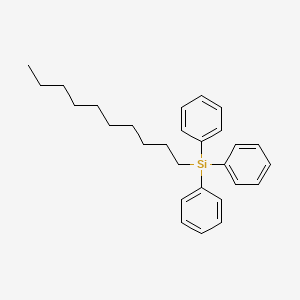

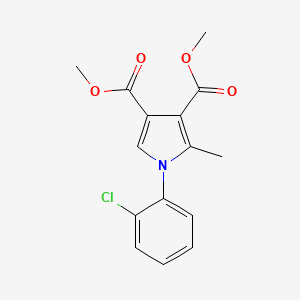
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)

